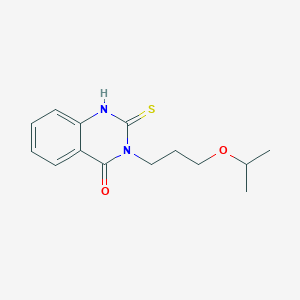

3-(3-isopropoxypropyl)-2-mercaptoquinazolin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-isopropoxypropyl)-2-mercaptoquinazolin-4(3H)-one is a quinazolinone derivative that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazolinone core, which is known for its biological activity, and a mercapto group, which can participate in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-isopropoxypropyl)-2-mercaptoquinazolin-4(3H)-one typically involves the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Introduction of the Mercapto Group: The mercapto group can be introduced by reacting the quinazolinone intermediate with thiourea or other sulfur-containing reagents.

Attachment of the Isopropoxypropyl Group: The final step involves the alkylation of the quinazolinone derivative with 3-isopropoxypropyl halides under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-isopropoxypropyl)-2-mercaptoquinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

Substitution: The isopropoxypropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate are typically employed.

Major Products

Oxidation: Disulfides, sulfonic acids.

Reduction: Dihydroquinazolinones.

Substitution: Various alkyl or aryl derivatives of the original compound.

Aplicaciones Científicas De Investigación

Medicinal Properties

Antibiotic Activity

The compound has been identified as having significant antibiotic properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that it functions by impairing cell wall biosynthesis, demonstrating efficacy in vivo with a median effective dose (ED50) of 9.4 mg/kg in mouse models . Its ability to bind to penicillin-binding proteins (PBPs) enhances its potential as a treatment for resistant bacterial infections.

Antiparasitic and Antiviral Effects

Research has also suggested that 3-(3-isopropoxypropyl)-2-mercaptoquinazolin-4(3H)-one exhibits antiparasitic and antiviral effects, although specific mechanisms and targets are still under investigation . The compound's structure allows for interactions with various biological targets, making it a candidate for further exploration in parasitic diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological properties. Variations in substituents on the quinazolinone scaffold can lead to differences in biological activity. For instance, modifications that enhance lipophilicity may improve cellular uptake and bioavailability, while alterations that increase hydrophilicity may enhance solubility in aqueous environments .

Case Study 1: Efficacy Against MRSA

A study conducted on the efficacy of this compound against MRSA demonstrated promising results. The compound was administered to mice infected with MRSA, showing significant survival rates compared to control groups. The pharmacokinetic profile revealed sustained plasma levels above the minimum inhibitory concentration (MIC) for extended periods post-administration .

Case Study 2: Antiparasitic Activity

In vitro studies have indicated that the compound exhibits activity against Leishmania species, suggesting its potential use as an antiparasitic agent. Molecular docking studies highlighted its binding affinity to key proteins involved in Leishmania metabolism, warranting further investigation into its therapeutic applications in treating leishmaniasis .

Mecanismo De Acción

The mechanism of action of 3-(3-isopropoxypropyl)-2-mercaptoquinazolin-4(3H)-one involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The quinazolinone core can interact with various biological receptors, modulating their activity and leading to therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

3-isopropoxypropylamine: An aliphatic amine with similar structural features but different functional groups.

2-mercaptoquinazolin-4(3H)-one: Lacks the isopropoxypropyl group but shares the quinazolinone core and mercapto group.

Uniqueness

3-(3-isopropoxypropyl)-2-mercaptoquinazolin-4(3H)-one is unique due to the combination of its quinazolinone core, mercapto group, and isopropoxypropyl group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for scientific research and industrial applications.

Actividad Biológica

3-(3-Isopropoxypropyl)-2-mercaptoquinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone family, which is known for its diverse biological activities. This compound exhibits potential as an antibiotic , antiparasitic , and antiviral agent . The following sections will explore its synthesis, biological activities, and relevant case studies.

Synthesis

The compound is synthesized through a series of chemical reactions involving the alkylation of 2-mercaptoquinazolin-4(3H)-one. The process typically involves:

- Formation of the base structure : Starting from 2-mercaptoquinazolin-4(3H)-one.

- Alkylation : Using isopropoxypropyl groups to modify the thiol group.

- Purification : Employing techniques such as recrystallization to obtain pure compounds.

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various pathogens. The results indicate significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

| Microorganism | Activity | Remarks |

|---|---|---|

| Staphylococcus aureus | Moderate | Effective at inhibiting growth |

| Escherichia coli | Strong | Exhibited marked activity |

| Candida albicans | Moderate | Effective against fungal strains |

| Aspergillus flavus | No activity | No significant inhibition observed |

The compound's effectiveness was compared with standard antibiotics like Ampicillin and Streptomycin, demonstrating comparable or superior efficacy in some cases .

Antioxidant Activity

In addition to antimicrobial properties, the compound has shown promising results in antioxidant assays. The DPPH radical scavenging test indicated that it possesses moderate antioxidant activity:

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 100 | 16.88 |

| 200 | 29.45 |

| 400 | 41.16 |

These findings suggest that while the antioxidant capacity is not exceptionally high, it still contributes to the overall bioactivity profile of the compound .

Carbonic Anhydrase Inhibition

Research has indicated that this compound acts as a selective inhibitor of carbonic anhydrase (CA) isoforms, which are important in various physiological processes and disease states such as glaucoma and cancer. Molecular docking studies have suggested that it interacts favorably with these enzymes, potentially leading to new therapeutic applications .

Case Studies

Several studies have explored the biological efficacy of quinazolinone derivatives, including this compound:

- Antimicrobial Screening : A comprehensive study involving various synthesized quinazolinones demonstrated significant antibacterial activity against E. coli and S. aureus, with this specific compound being among the most effective .

- Antioxidant Studies : In a comparative analysis of several quinazolinones, this compound showed moderate DPPH scavenging ability, suggesting its potential role as an antioxidant agent in pharmacological applications .

- Enzyme Inhibition Research : Investigations into carbonic anhydrase inhibition revealed that derivatives of mercaptoquinazolinones could serve as leads for developing selective inhibitors for therapeutic use in managing diseases associated with CA dysregulation .

Propiedades

IUPAC Name |

3-(3-propan-2-yloxypropyl)-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c1-10(2)18-9-5-8-16-13(17)11-6-3-4-7-12(11)15-14(16)19/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBTQCSTUWNHFHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCN1C(=O)C2=CC=CC=C2NC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.